

# An In-depth Technical Guide to the ACAT Inhibitor GERI-BP002-A

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## Compound of Interest

Compound Name: GERI-BP002-A

Cat. No.: B1676452

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## Abstract

This technical guide provides a comprehensive overview of the acyl-CoA: cholesterol acyltransferase (ACAT) inhibitor, **GERI-BP002-A**. The document details its discovery, chemical properties, and biological activities, with a focus on its inhibitory effects on ACAT and its cytotoxic properties against various cancer cell lines. This guide is intended to serve as a resource for researchers and professionals in drug development, offering available quantitative data, inferred experimental methodologies, and a visualization of the relevant biological pathways.

## Introduction to GERI-BP002-A

**GERI-BP002-A** is a novel, non-peptidic small molecule identified as a potent inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT). Isolated from the culture broth of the fungus *Aspergillus fumigatus* F93, it represents a potential therapeutic agent in disease areas where cholesterol metabolism plays a key role, such as atherosclerosis and certain cancers.<sup>[1][2]</sup> This guide synthesizes the available scientific information on **GERI-BP002-A** to facilitate further research and development.

## Chemical and Physical Properties

**GERI-BP002-A** has been structurally elucidated as bis(2-hydroxy-3-tert-butyl-5-methylphenyl) methane.<sup>[3][1][2]</sup> Its chemical and physical properties are summarized in the table below.

Property	Value
Molecular Formula	C23H32O2
Molecular Weight	340 g/mol
Chemical Structure	bis(2-hydroxy-3-tert-butyl-5-methylphenyl) methane
Source	Aspergillus fumigatus F93

## Quantitative Data

The biological activity of **GERI-BP002-A** has been quantified through in vitro assays, demonstrating its efficacy as an ACAT inhibitor and its cytotoxic potential.

## ACAT Inhibition

**GERI-BP002-A** has been shown to inhibit ACAT activity in an enzyme assay system utilizing rat liver microsomes.

Assay System	IC50 Value
Rat Liver Microsomes	50 $\mu$ M

Table 1: In vitro ACAT inhibitory activity of **GERI-BP002-A**.<sup>[3][1][2][4]</sup>

## Cytotoxicity

The compound has also demonstrated cytotoxic effects against a panel of human cancer cell lines.

Cell Line	Cancer Type	ED50 Value (µg/mL)
A549	Lung Carcinoma	5.45
SK-OV-3	Ovarian Cancer	8.83
HCT-15	Colorectal Adenocarcinoma	5.79
XF-498	CNS Cancer	7.30
SK-MEL-2	Malignant Melanoma	5.39

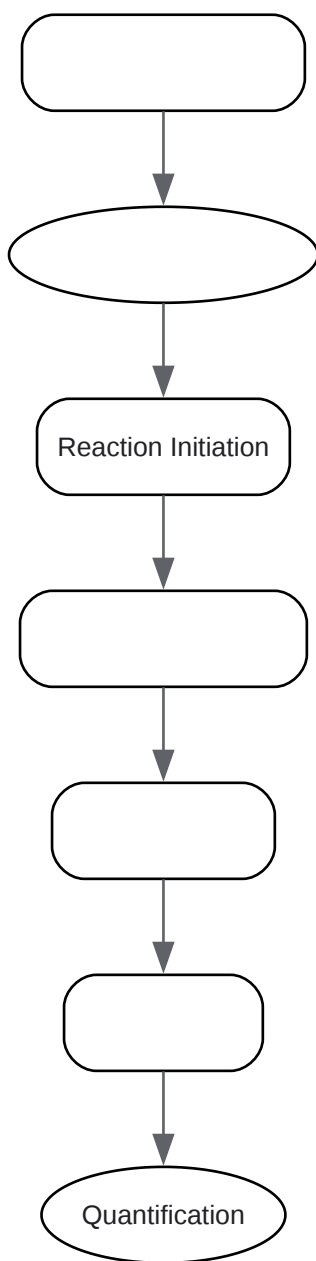
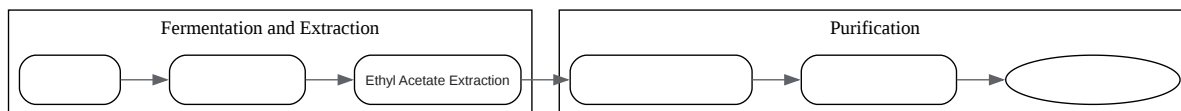
Table 2: Cytotoxic activity of **GERI-BP002-A** against various human cancer cell lines.[5]

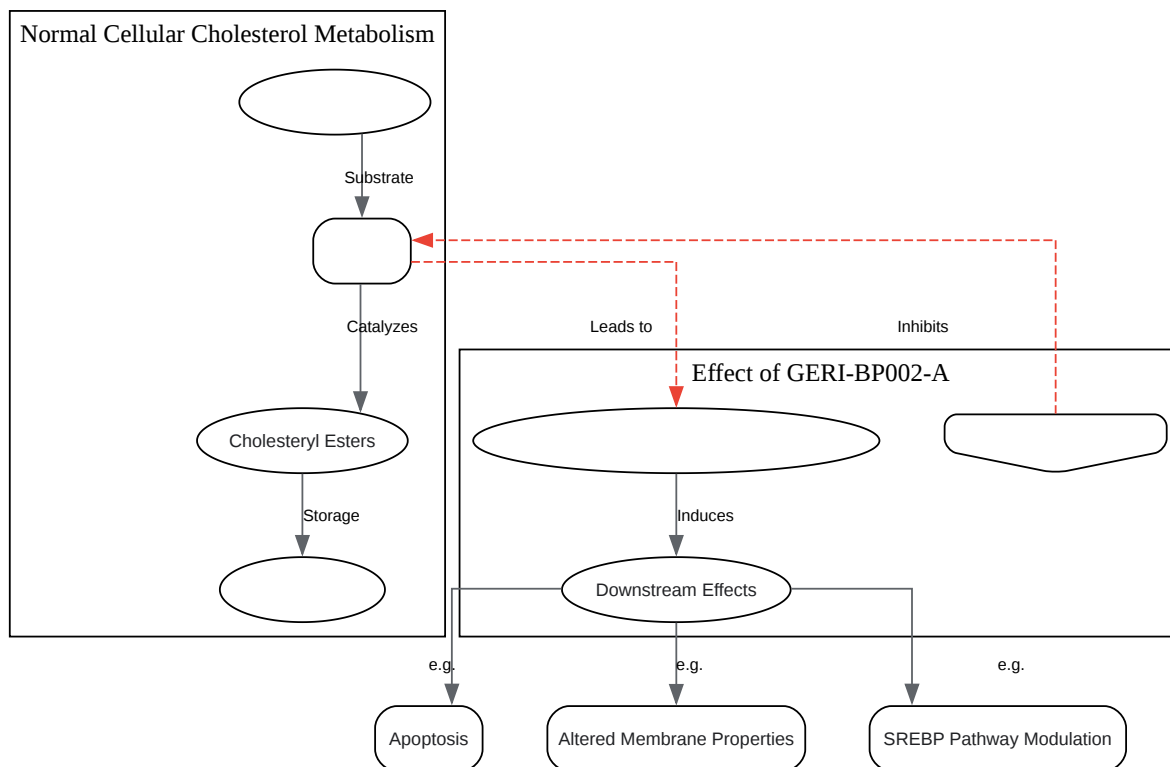
## Experimental Protocols

While the precise, detailed protocols used in the original discovery of **GERI-BP002-A** are not fully available in the public domain, this section provides representative methodologies for the key experiments cited, based on standard laboratory practices.

### Isolation of **GERI-BP002-A** from *Aspergillus fumigatus* F93

The isolation of **GERI-BP002-A** involves a multi-step extraction and purification process from the culture broth of *Aspergillus fumigatus* F93.





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- To cite this document: BenchChem. [An In-depth Technical Guide to the ACAT Inhibitor GERI-BP002-A]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676452#geri-bp002-a-acat-inhibitor-discovery]

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